N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a complex organic compound that features a thiazole ring, an ethoxyphenyl group, and a phenoxybenzamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole suggest that the compound’s action could potentially be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone. The ethoxyphenyl group is introduced via an electrophilic aromatic substitution reaction. The final step involves the coupling of the thiazole derivative with 3-phenoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group would yield phenolic derivatives, while reduction of nitro groups would produce amines.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving thiazole derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: A simpler compound with analgesic properties.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another compound featuring an ethoxyphenyl group and a heterocyclic ring.
Uniqueness
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is unique due to its combination of a thiazole ring, ethoxyphenyl group, and phenoxybenzamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-2-28-19-13-11-17(12-14-19)22-16-30-24(25-22)26-23(27)18-7-6-10-21(15-18)29-20-8-4-3-5-9-20/h3-16H,2H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBOJMNBCGZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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